2-Bromo-4-phenylthiazole 2-Bromo-4-phenylthiazole
Brand Name: Vulcanchem
CAS No.: 57516-16-2
VCID: VC2028531
InChI: InChI=1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
SMILES: C1=CC=C(C=C1)C2=CSC(=N2)Br
Molecular Formula: C9H6BrNS
Molecular Weight: 240.12 g/mol

2-Bromo-4-phenylthiazole

CAS No.: 57516-16-2

Cat. No.: VC2028531

Molecular Formula: C9H6BrNS

Molecular Weight: 240.12 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-phenylthiazole - 57516-16-2

Specification

CAS No. 57516-16-2
Molecular Formula C9H6BrNS
Molecular Weight 240.12 g/mol
IUPAC Name 2-bromo-4-phenyl-1,3-thiazole
Standard InChI InChI=1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
Standard InChI Key WUZLTINVLOBXQS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CSC(=N2)Br
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=N2)Br

Introduction

Physical and Chemical Properties

Physical Properties

2-Bromo-4-phenylthiazole presents as a solid substance with a melting point range of 55-59°C . It exhibits the following physical characteristics:

PropertyValueReference
Physical StateSolid
Melting Point55-59°C
Solubility in WaterSlightly soluble
Recommended Storage Temperature2-8°C

Chemical Structure Data

The compound's structural information is critical for understanding its chemical behavior and potential applications:

Structural ParameterValueReference
Molecular FormulaC₉H₆BrNS
Molecular Weight240.12 g/mol
InChIInChI=1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
InChIKeyWUZLTINVLOBXQS-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C2=CSC(=N2)Br

Crystallographic Analysis

Crystal Structure

The crystal structure of 2-Bromo-4-phenylthiazole has been thoroughly investigated using X-ray crystallography, revealing important insights into its molecular geometry and packing arrangement .

Molecular Geometry

In the molecular structure, the planes of the 2-bromo-1,3-thiazole and phenyl rings are inclined at 7.45(10)° with respect to each other . This relatively small angle suggests a nearly coplanar arrangement of the two ring systems, which has implications for the compound's electronic properties and potential π-conjugation across the molecule .

Packing Arrangement and Intermolecular Interactions

The crystal packing of 2-Bromo-4-phenylthiazole exhibits several notable features:

  • Molecules related by a center of symmetry are held together via π–π interactions, with a short distance of 3.815(2) Å between the centroids of the five-membered (thiazole) and six-membered (phenyl) rings .

  • The crystal structure displays short intermolecular S⋯Br contacts measuring 3.5402(6) Å .

Crystallographic Data

The crystallographic analysis of 2-Bromo-4-phenylthiazole was performed using sophisticated X-ray diffraction techniques. The data collection and structure refinement were conducted using specialized software packages such as APEX2 for data collection and SHELXTL for structure solution and refinement .

Synthesis Methods

Synthesis of Related Compounds

The synthesis of structurally similar compounds provides insight into potential methods for 2-Bromo-4-phenylthiazole preparation. For example, the synthesis of 2-bromo-4-(4-fluoro-phenyl)thiazole involves the reaction of 1-(2-fluorophenyl)-2-thiocyanatoethanone with HBr in acetic acid at elevated temperatures :

  • The starting material (1-(2-fluorophenyl)-2-thiocyanatoethanone) is dissolved in acetic acid.

  • 25% HBr in acetic acid is added dropwise at room temperature.

  • The mixture is heated at 130°C for approximately 2-3 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with chloroform.

  • The organic layer is processed and purified using silica gel column chromatography.

This approach yields the desired brominated thiazole derivative with moderate to good yields (reported 56-92% for related compounds) .

Chemical Reactivity

Reactivity Profile

The reactivity of 2-Bromo-4-phenylthiazole is largely determined by its structural features:

  • The bromine atom at the 2-position is particularly reactive toward nucleophilic substitution reactions, making this compound valuable as an intermediate in the synthesis of more complex thiazole derivatives.

  • The phenyl group at the 4-position can undergo various electrophilic aromatic substitution reactions, although these may be influenced by the electronic effects of the thiazole ring.

  • The thiazole ring itself can participate in various reactions characteristic of aromatic heterocycles, including electrophilic and nucleophilic substitutions, as well as metallation reactions.

Comparison with Structurally Related Compounds

The chemical behavior of 2-Bromo-4-phenylthiazole can be better understood by comparing it with structurally related compounds:

CompoundStructural DifferenceExpected Reactivity Difference
4-PhenylthiazoleLacks bromine at position 2Less reactive toward nucleophilic substitution at position 2
2-Chloro-4-phenylthiazoleChlorine instead of bromine at position 2Similar reactivity pattern but potentially different reaction rates in nucleophilic substitutions
4-Bromo-2-phenylthiazoleReversed positions of bromine and phenyl groupsDifferent electronic distribution and reactivity pattern

Applications and Research Significance

Synthetic Utility

The presence of the bromine atom at the 2-position makes 2-Bromo-4-phenylthiazole particularly valuable as a building block in organic synthesis. It can serve as a precursor for the preparation of more complex thiazole derivatives through various transformations, such as:

  • Cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)

  • Nucleophilic substitution reactions

  • Metal-halogen exchange reactions followed by electrophilic trapping

ParameterRecommendationReference
Storage Temperature2-8°C
Storage EnvironmentAway from moisture
Stock Solution PreparationSelect appropriate solvent based on solubility
Stock Solution Storage-80°C (use within 6 months); -20°C (use within 1 month)

For working with 2-Bromo-4-phenylthiazole in laboratory settings, standard safety precautions for handling chemical compounds should be observed, including the use of appropriate personal protective equipment.

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